3,5-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
3,5-Dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with methoxy groups, a morpholino group, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3,5-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-(morpholino-2-(thiophen-3-yl)ethyl)amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) in ethanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The morpholino group may facilitate binding to enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the morpholino and thiophene groups, resulting in different biological activities.
N-(2-Morpholinoethyl)benzamide: Does not contain the methoxy or thiophene groups, affecting its chemical reactivity and biological properties.
Thiophene-3-carboxamide: Contains the thiophene ring but lacks the benzamide and morpholino groups.
Uniqueness
3,5-Dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research in various scientific disciplines.
Properties
IUPAC Name |
3,5-dimethoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-23-16-9-15(10-17(11-16)24-2)19(22)20-12-18(14-3-8-26-13-14)21-4-6-25-7-5-21/h3,8-11,13,18H,4-7,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPVEYGHRLWEKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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